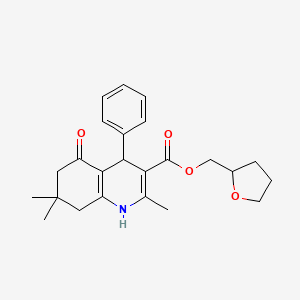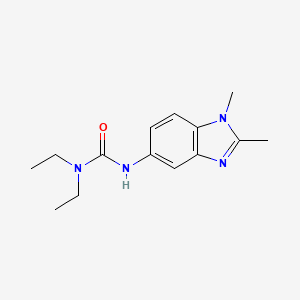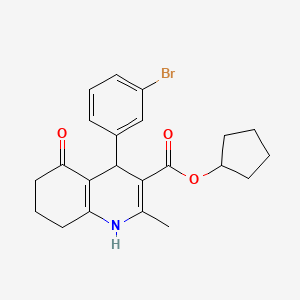
2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile, also known as BTTAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as benzothiazoles, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of the target protein and the benzothiazole moiety of 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile. This covalent bond can lead to the inhibition of the target protein's activity, which may have therapeutic implications.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit the proliferation of cancer cells, and to reduce the migration and invasion of cancer cells. In addition, 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile has been found to modulate the activity of various enzymes and signaling pathways, including protein tyrosine phosphatases and the NF-κB pathway.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile in lab experiments is its high selectivity for thiols, which allows for the detection and quantification of thiols in complex biological samples. In addition, 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile is relatively easy to synthesize and purify, making it a readily available reagent for research. However, one limitation of using 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile is its potential toxicity, which may limit its use in certain experimental systems or require the use of appropriate safety precautions.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile. One area of interest is the development of 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile, which may provide insights into its potential therapeutic applications. Finally, the development of new fluorescent probes and chemosensors based on the benzothiazole scaffold of 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile may have broad applications in chemical biology and biomedical research.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile involves the reaction of 2-aminothiophenol and 2-bromo-3-(2-thienyl)acrylonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to yield 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile has been used in a variety of scientific research studies, including as a fluorescent probe for the detection of thiols in biological samples, as a chemosensor for the selective detection of metal ions, and as an inhibitor of protein tyrosine phosphatases. In addition, 2-(1,3-benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c15-9-11(8-10-4-3-7-17-10)18-14-16-12-5-1-2-6-13(12)19-14/h1-8H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHZDZTUKOFRJE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylthio)-3-(2-thienyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)


![2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)


![3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5186416.png)

![methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5186458.png)
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5186460.png)
